2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a bicyclic thiophene core with a carboxamide group at position 2. The substituent at position 2, a 4-(N,N-dipropylsulfamoyl)benzamido group, distinguishes it from analogs.
Properties
IUPAC Name |
2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)21(27)24-22-19(20(23)26)17-7-5-6-8-18(17)30-22/h9-12H,3-8,13-14H2,1-2H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUHWNVIGRUQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with CAS number 896307-42-9, is a member of the benzo[b]thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 437.6 g/mol
Structural Characteristics
The compound features a tetrahydrobenzo[b]thiophene core substituted with a dipropylsulfamoyl group and a benzamide moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 896307-42-9 |
Pharmacological Profiles
Research indicates that compounds derived from tetrahydrobenzo[b]thiophene exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that tetrahydrobenzo[b]thiophene derivatives can bind to various cancer-specific protein targets. The structural modifications in these compounds can significantly enhance their anticancer efficacy .
- Analgesic Effects : The analgesic activity of related compounds has been evaluated using the "hot plate" method in animal models. These studies suggest that derivatives similar to the target compound may exhibit analgesic effects that surpass those of standard analgesics like metamizole .
Case Studies and Research Findings
- Anticancer Studies : A review highlighted the effectiveness of tetrahydrobenzo[b]thiophene derivatives in targeting cancer cells. These compounds have been shown to inhibit tumor growth in vitro and in vivo, demonstrating significant promise as therapeutic agents against various cancers .
- Analgesic Studies : In a study assessing the analgesic properties of related compounds, it was found that certain derivatives exhibited potent pain-relieving effects when tested on mice. The results indicated a potential for developing new analgesics based on this chemical scaffold .
- Synthesis and Characterization : The synthesis of this compound involves several steps, including the formation of the benzamide linkage and the introduction of the sulfamoyl group. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Electron-Withdrawing Groups: The cyano group in Compound 92b enhances antioxidant activity by stabilizing radical intermediates .
- Piperazine Moieties : IIId’s 4-methoxyphenylpiperazine group facilitates AChE inhibition via H-bonding with Phe288 .
- Trifluoromethyl Pyrazole : JAMI1001A’s substituent improves AMPA receptor modulation, likely due to enhanced hydrophobic interactions .
- Sulfamoyl vs. Sulfonyl : The dipropylsulfamoyl group in the target compound may offer better solubility than the piperidinylsulfonyl group in ’s analog .
Table 2: Pharmacological Profiles of Analogues
Key Comparisons :
- Antioxidant Activity: Compound 92b’s cyanoacetamido group shows comparable efficacy to the target compound’s sulfamoyl group, suggesting both substituents stabilize free radicals effectively .
- AChE Inhibition : IIId outperforms donepezil, highlighting the importance of the piperazine-acetamido linker. The target compound’s sulfamoyl group could similarly enhance binding through polar interactions .
- Receptor Modulation : JAMI1001A’s trifluoromethylpyrazole demonstrates the impact of halogenated groups on receptor affinity, a strategy applicable to the target compound’s design .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
*Calculated based on molecular formula C₂₃H₃₀N₄O₅S₂.
Key Insights :
- Density and Solubility : The target compound’s predicted density (1.404 g/cm³) suggests moderate solubility, comparable to IIId. The dipropyl chains may increase lipophilicity relative to methoxyethyl derivatives .
- pKa : The similar pKa values (~12.02–12.37) indicate comparable ionization states under physiological conditions, favoring blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
